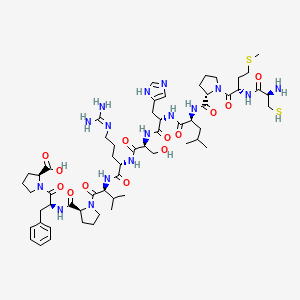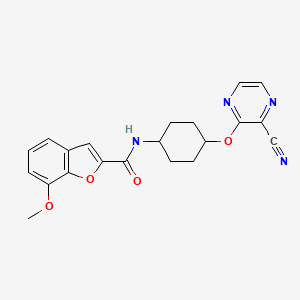
Elabela/Toddler-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It plays a crucial role in early cardiac development, particularly in zebrafish, and is essential for the maintenance of self-renewal in human embryonic stem cells . Elabela is encoded by the gene APELA located on chromosome 4q32.3 in humans . This peptide hormone is found in various tissues, including the kidney, heart, embryonic stem cells, induced pluripotent stem cells, and blood vessels .
準備方法
Synthetic Routes and Reaction Conditions: Elabela can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of Elabela involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s quality .
化学反応の分析
Types of Reactions: Elabela undergoes various biochemical reactions, primarily involving its interaction with the apelin receptor. These interactions can lead to the activation of G-protein-coupled receptor (GPCR) pathways and β-arrestin-dependent pathways .
Common Reagents and Conditions: The primary reagents involved in Elabela’s biochemical reactions are those that facilitate its binding to the apelin receptor. These include various ligands and receptor antagonists that can modulate the peptide’s activity .
Major Products Formed: The major products formed from Elabela’s interactions are the activated forms of the apelin receptor and the downstream signaling molecules involved in the GPCR pathways .
科学的研究の応用
Elabela has significant scientific research applications across various fields:
Chemistry: In chemistry, Elabela is studied for its unique peptide structure and its interactions with the apelin receptor. Researchers explore its potential as a model for designing synthetic peptides with similar biological activities .
Biology: In biology, Elabela is crucial for understanding early cardiac development and the maintenance of stem cell pluripotency. It is also studied for its role in vascular morphogenesis and kidney protection .
Medicine: In medicine, Elabela is investigated for its therapeutic potential in treating cardiovascular diseases, including heart failure and pulmonary arterial hypertension. Its ability to regulate blood pressure and reduce cardiac hypertrophy makes it a promising candidate for drug development .
Industry: In the pharmaceutical industry, Elabela is explored for its potential use in developing new treatments for cardiovascular and renal diseases. Its role in regulating gene expression associated with heart failure and fibrosis is of particular interest .
作用機序
Elabela exerts its effects by binding to the apelin receptor (APJ), a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including the PI3K/AKT pathway, which plays a role in various physiological processes such as cell survival, proliferation, and migration . Elabela also activates β-arrestin-dependent pathways, leading to increased cardiac contractility, ejection fraction, and cardiac output . The peptide’s actions are crucially blocked by apelin receptor antagonists, highlighting its specific interaction with the receptor .
類似化合物との比較
Apelin: Apelin is another endogenous peptide ligand for the apelin receptor.
Angiotensin II: Angiotensin II is a peptide hormone that also interacts with G-protein-coupled receptors, specifically the angiotensin II type 1 receptor.
Uniqueness of Elabela: Elabela is unique in its ability to activate both G-protein-coupled receptor pathways and β-arrestin-dependent pathways with comparable potency to apelin . Additionally, Elabela’s role in early cardiac development and stem cell maintenance distinguishes it from other similar peptides .
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H90N16O13S2/c1-32(2)25-39(68-52(81)43-16-10-21-72(43)54(83)38(19-24-89-5)66-47(76)36(59)30-88)49(78)67-40(27-35-28-62-31-64-35)50(79)70-42(29-75)51(80)65-37(15-9-20-63-58(60)61)48(77)71-46(33(3)4)56(85)73-22-11-17-44(73)53(82)69-41(26-34-13-7-6-8-14-34)55(84)74-23-12-18-45(74)57(86)87/h6-8,13-14,28,31-33,36-46,75,88H,9-12,15-27,29-30,59H2,1-5H3,(H,62,64)(H,65,80)(H,66,76)(H,67,78)(H,68,81)(H,69,82)(H,70,79)(H,71,77)(H,86,87)(H4,60,61,63)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKPNJFJXZBRMX-HDKAIKTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)NC(=O)[C@H](CS)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H90N16O13S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1283.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2379624.png)
![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2379625.png)
![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2379627.png)
![4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2379630.png)
![2-[(1-Methylcyclopropyl)methyl-(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379631.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2379632.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2379637.png)




